molecular formula C16H16F2N2O2 B10949159 (2E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10949159
M. Wt: 306.31 g/mol
InChI Key: KEHMUAOLGXCIQQ-RMKNXTFCSA-N
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Description

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a propenone moiety The presence of a pyrazolyl group adds to its complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the pyrazolyl intermediate. This can be achieved by reacting 1-ethyl-5-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the Propenone Moiety: The next step involves the introduction of the propenone moiety through a condensation reaction. This step requires the use of a base catalyst and specific reaction conditions to ensure the formation of the desired product.

    Attachment of the Difluoromethoxy Group: The final step involves the introduction of the difluoromethoxy group to the phenyl ring. This can be achieved through a nucleophilic substitution reaction using difluoromethylating agents.

Industrial Production Methods

Industrial production of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the propenone moiety or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the phenyl ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogenating agents or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[4-(METHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
  • (E)-3-[4-(CHLOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Uniqueness

The presence of the difluoromethoxy group in (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C16H16F2N2O2

Molecular Weight

306.31 g/mol

IUPAC Name

(E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C16H16F2N2O2/c1-3-20-11(2)14(10-19-20)15(21)9-6-12-4-7-13(8-5-12)22-16(17)18/h4-10,16H,3H2,1-2H3/b9-6+

InChI Key

KEHMUAOLGXCIQQ-RMKNXTFCSA-N

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CC2=CC=C(C=C2)OC(F)F)C

Origin of Product

United States

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